3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid
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Overview
Description
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The chlorophenyl group is introduced through a substitution reaction. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the chlorophenyl moiety can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes and pathways involved in disease development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in the expression of genes involved in disease development and progression.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
- 4-({[2-(4-Bromophenyl)ethyl]amino}methyl)benzoic acid
- 4-({[2-(4-Methylphenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to the presence of the furan ring and the specific substitution pattern on the benzoic acid moiety.
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-[5-[[2-(4-chlorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H18ClNO3/c21-17-6-4-14(5-7-17)10-11-22-13-18-8-9-19(25-18)15-2-1-3-16(12-15)20(23)24/h1-9,12,22H,10-11,13H2,(H,23,24) |
InChI Key |
XBYHKGZMGKNZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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